molecular formula C15H13NO2 B3349959 9H-Carbazole-9-carboxylic acid, ethyl ester CAS No. 24650-61-1

9H-Carbazole-9-carboxylic acid, ethyl ester

Cat. No.: B3349959
CAS No.: 24650-61-1
M. Wt: 239.27 g/mol
InChI Key: RQAYMOTWPNCISV-UHFFFAOYSA-N
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Description

9H-Carbazole-9-carboxylic acid, ethyl ester is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The ethyl ester derivative of 9H-Carbazole-9-carboxylic acid is particularly interesting due to its potential in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method to synthesize 9H-Carbazole-9-carboxylic acid, ethyl ester involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde, followed by cyclization under acidic conditions to form the carbazole core. The carboxylic acid group is then introduced via a Friedel-Crafts acylation reaction, and finally, esterification with ethanol yields the ethyl ester derivative.

  • Palladium-Catalyzed Coupling: : Another approach involves palladium-catalyzed coupling reactions. For instance, starting from a halogenated carbazole, a Suzuki coupling reaction with an appropriate boronic acid can introduce the carboxylic acid group, which is then esterified.

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions, higher yields, and reduced production costs. Key steps include the use of robust catalysts and optimized reaction parameters to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common, where the aromatic ring of the carbazole can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carbazole-9,9-dione.

    Reduction: Formation of 9H-carbazole-9-methanol.

    Substitution: Formation of 3-bromo-9H-carbazole-9-carboxylic acid, ethyl ester.

Scientific Research Applications

Chemistry

In chemistry, 9H-Carbazole-9-carboxylic acid, ethyl ester is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of dyes, pigments, and organic semiconductors.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents. The carbazole core is known for its bioactivity, making it a valuable scaffold in drug discovery.

Medicine

In medicine, compounds derived from this compound are explored for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the ester group allows for the development of prodrugs with improved pharmacokinetic properties.

Industry

Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-carboxylic acid, ethyl ester and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in anticancer applications, these compounds may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. In antimicrobial applications, they may disrupt bacterial cell wall synthesis or function as efflux pump inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Carbazole-3-carboxylic acid, ethyl ester
  • 9H-Carbazole-2-carboxylic acid, ethyl ester
  • 9H-Carbazole-9-methanol

Uniqueness

Compared to its analogs, 9H-Carbazole-9-carboxylic acid, ethyl ester is unique due to its specific position of the carboxylic acid group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl carbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAYMOTWPNCISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395848
Record name 9H-Carbazole-9-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24650-61-1
Record name 9H-Carbazole-9-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An argon filled RB flask containing carbazole (0.500 g, 2.99 mmol) at 0° C. was treated with dichloromethane (12.5 mL) and triethylamine (2.5 mL), followed by slow addition of ethyl chloroformate (0.59 mL, 5.98 mmol). The mixture was stirred at ambient temperature for 16 h, poured into 25 mL of 2N HCl, and extracted with chloroform. The organic portion was washed with saturated aqueous NaHCO3 and brine, dried (Na2SO4) and concentrated. The crude product was treated with methanol (4 mL) and filtered. The filtrate was concentrated to give carbazole-9-carboxylic acid ethyl ester (169 mg). Carbazole-9-carboxylic acid ethyl ester (95 mg, 0.39 mmol) was converted to hydroxamic acid by procedure A. Purification by HPLC gave the title compound (19 mg). 1H NMR (400 MHz, CD3CN): δ 9.43 (br, 1H), 8.08 (d, 2H, J=7.7 Hz), 7.50 (d, 2H, J=8.1 Hz), 7.43 (t, 2H, J=7.1 Hz), 7.22 (t, 2H, J=7.1 Hz). 13C NMR APT (100 MHz, CD3OD): δ 125.8 (down), 120.3 (down), 119.4 (down), 110.6 (down). ESI-MS (m/z): [M+Na]+249.6. Analytical HPLC: Purity=99%, tR=8.51 min, Method A.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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